molecular formula C12H16N2O2 B13764895 1-(2-Carboxyphenyl)-2-methyl piperazine CAS No. 1131623-02-3

1-(2-Carboxyphenyl)-2-methyl piperazine

Cat. No.: B13764895
CAS No.: 1131623-02-3
M. Wt: 220.27 g/mol
InChI Key: BXVIOFMGYMZHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Carboxyphenyl)-2-methyl piperazine is a piperazine-based building block designed for medicinal chemistry and drug discovery research. Piperazine rings are privileged scaffolds in drug development, featured in numerous FDA-approved therapeutics due to their ability to improve water solubility and influence a molecule's pharmacokinetic profile . This compound integrates a piperazine core with a methyl substituent and a carboxylic acid-functionalized phenyl ring. The carboxylic acid group on the phenyl ring serves as a versatile handle for further synthetic modification, enabling the formation of amide bonds or coordination with metals, while the methyl group can be explored for its stereochemical and steric effects . Piperazine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antidepressant, anti-inflammatory, and anticancer properties, making them valuable starting points for developing new active compounds . Researchers can utilize this compound as a key synthon in constructing more complex molecules for screening against biological targets such as enzymes, receptors, and protein-protein interactions. The specific mechanism of action for this compound is not predefined and is entirely dependent on the research context and the final molecule into which it is incorporated. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle all chemicals appropriately.

Properties

CAS No.

1131623-02-3

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(2-methylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C12H16N2O2/c1-9-8-13-6-7-14(9)11-5-3-2-4-10(11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16)

InChI Key

BXVIOFMGYMZHHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC=CC=C2C(=O)O

Origin of Product

United States

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 2 Carboxyphenyl 2 Methyl Piperazine Derivatives

Impact of Substituents on Biological Recognition and Interaction

The biological activity of 1-(2-Carboxyphenyl)-2-methyl piperazine (B1678402) is profoundly influenced by its substituents. The aryl group, the acidic moiety, the stereochemistry of the methyl group, and the conformation of the piperazine ring all play distinct and synergistic roles in how the molecule recognizes and interacts with its biological targets.

Role of the 2-Carboxyphenyl Group in Ligand-Target Recognition

The 1-(2-Carboxyphenyl) moiety is a critical pharmacophoric element that governs the molecule's interaction with target proteins. This group can be deconstructed into two key components: the phenyl ring and the ortho-carboxylic acid group, both of which contribute to the binding affinity and selectivity.

The Phenyl Ring: The aromatic ring serves as a hydrophobic scaffold that can engage in van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding pocket. The position of substitution on this ring is crucial; for instance, in related N-arylpiperazine compounds, ortho- or meta-substituted analogs often show higher affinity for receptors like the 5-HT1A receptor compared to their para-substituted counterparts. nih.gov

The Carboxylic Acid Group: The ortho-positioned carboxyl group (-COOH) is a versatile interaction point. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion (-COO⁻), enabling it to form strong ionic bonds or salt bridges with positively charged amino acid residues such as arginine, lysine, or histidine. This electrostatic interaction can be a primary anchor for the ligand within the binding site.

Stereochemical Influence of the 2-Methyl Group on Activity and Selectivity

The introduction of a methyl group at the 2-position of the piperazine ring introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. This stereochemistry is often a decisive factor for both biological potency and selectivity, as biological macromolecules are themselves chiral.

Research on analogous 2-methyl-substituted piperazines has demonstrated that the steric effects at this position can have a dramatic impact on receptor affinity. In one study, a decrease of nearly 2000-fold in affinity and potency was observed when the 2-methyl group was replaced by a larger benzyl (B1604629) group, highlighting the sensitivity of the binding pocket to steric bulk in this region. researchgate.net Furthermore, specific enantiomers often exhibit superior activity; for example, novel (R)-2-methyl-substituted piperazines have been described as potent and highly selective ligands for the M₂ muscarinic receptor. researchgate.net

The methyl group's presence also influences the preferred conformation of the piperazine ring, which in turn affects the spatial orientation of the N1-aryl group and the N4-nitrogen, dictating how the molecule fits into its target.

Conformational Analysis of the Piperazine Ring and its Derivatives

The six-membered piperazine ring is not planar and typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, it can also exist in higher-energy boat or twist-boat conformations. The specific conformation and the orientation of its substituents are critical for biological activity.

Aryl Ring Orientation: The orientation of the 1-aryl group relative to the piperazine ring is also subject to conformational effects. Molecular mechanics and semi-empirical calculations on 1-arylpiperazines have shown that electron-withdrawing substituents on the aryl moiety promote conjugation between the nitrogen lone pair and the aromatic system, favoring a coplanar conformation between the two rings. doi.org Conversely, electron-donating groups reduce this effect, lowering the energy barrier between coplanar and perpendicular orientations. doi.org This conformational flexibility is key to the molecule's ability to adapt to different target topographies.

Pharmacophore modeling of related 1-(2-pyrimidinyl)piperazine derivatives has confirmed that specific three-dimensional arrangements of features are necessary for sedative-hypnotic activity, underscoring the importance of a defined bioactive conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(2-Carboxyphenyl)-2-methyl piperazine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For piperazine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide the design of new, more potent ligands. nih.govmdpi.com

These studies model the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule and correlate them with activity. For various classes of piperazine derivatives, these models have consistently shown that specific molecular properties are highly predictive of biological function.

QSAR Study SubjectKey Correlated Fields/DescriptorsReference
Piperazine Derivatives (Antihistamine/Antibradykinin) Electrostatic and Steric fields showed strong correlation; Hydrophobic fields did not. nih.gov
Piperazine-Carboxamides (FAAH Inhibitors) Electrostatic and Hydrogen-bond acceptor properties contributed most significantly to the activity. mdpi.com
Piperazinylalkylisoxazole Analogs (Dopamine D₃ Receptor) Both HQSAR (hologram QSAR) and CoMFA models provided tools for predicting affinity and guiding new ligand design. nih.gov
Benzothiazole-Piperazine Derivatives Theoretical descriptors derived from density functional theory (DFT) were used to establish a QSAR. researchgate.net

These QSAR models for structurally related compounds suggest that for analogs of this compound, the electrostatic potential (driven by the carboxylate) and specific steric features (defined by the 2-methyl group and aryl ring) would be critical descriptors for predicting biological activity. The models provide contour maps that visualize favorable and unfavorable regions for these properties, offering a rational basis for further structural modification to enhance potency and selectivity.

Biophysical Characterization of Ligand-Target Interactions

To fully understand the molecular basis of a drug's action, direct measurement of its interaction with the target protein is essential. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, and can reveal the precise atomic-level interactions involved. For ligands based on the arylpiperazine scaffold, several powerful methods have been employed.

Surface Plasmon Resonance (SPR): This technique is used to measure the real-time binding of a ligand to a target protein immobilized on a sensor surface. In a notable study, SPR was used as a primary biophysical screening method to identify arylpiperazine fragments that bind to the β1-adrenergic receptor, a G-protein-coupled receptor (GPCR). researchgate.net SPR provides key kinetic parameters, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₔ), which is a direct measure of binding affinity.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a ligand-protein complex at atomic resolution. For arylpiperazine-derived ligands, co-crystallization with their target has provided unprecedented insight into their binding mode. researchgate.net Crystal structures reveal the precise orientation of the ligand in the binding pocket and identify the specific hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the complex. This structural information is invaluable for structure-based drug design.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target. Docking simulations for N-methyl-piperazine chalcones targeting the MAO-B enzyme have identified key hydrogen bonding interactions involving the piperazine nitrogen atoms and π-π stacking interactions with the aryl ring. mdpi.com These simulations complement experimental data and help rationalize observed structure-activity relationships.

The data from these techniques provide a comprehensive picture of the ligand-target interaction. For example, they can confirm the role of the carboxyphenyl group in forming a salt bridge and show how the stereochemistry of the 2-methyl group positions the aryl ring for optimal hydrophobic interactions.

TechniqueInformation ProvidedExample Application for ArylpiperazinesReference
Surface Plasmon Resonance (SPR) Binding affinity (Kₔ), kinetics (kₐ, kₑ), ligand efficiency.Fragment screening against the β1-adrenergic receptor to identify initial hits. researchgate.net
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex, precise binding mode, and specific atomic interactions.Solving the structure of indole (B1671886) and quinoline (B57606) derivatives of arylpiperazine bound to the β1-adrenergic receptor. researchgate.net
Molecular Docking Predicted binding pose, identification of potential key interactions (H-bonds, π-π stacking), binding energy scores.Simulating the binding of piperazine chalcones to MAO-B, revealing key hydrogen bonds to Gln206 and Tyr435. mdpi.com

Mechanistic Elucidation of 1 2 Carboxyphenyl 2 Methyl Piperazine S Biological Interactions

Molecular Pharmacology and Receptor Binding Studies (In Vitro/In Vivo Animal Models)

While direct pharmacological data for 1-(2-Carboxyphenyl)-2-methyl piperazine (B1678402) is not extensively documented, the piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. biointerfaceresearch.com Its derivatives are key components in drugs targeting the central nervous system (CNS) and other systems. The presence of a phenyl group, a methyl group at the 2-position of the piperazine ring, and a carboxyphenyl substituent at the nitrogen suggests a complex pharmacological profile.

Specific receptor and enzyme binding affinities for 1-(2-Carboxyphenyl)-2-methyl piperazine have not been characterized in detail. However, based on analogous structures, several potential targets can be inferred.

Receptors: Phenylpiperazine derivatives are known to exhibit affinity for various G-protein coupled receptors (GPCRs). Notably, they frequently interact with serotonergic (5-HT), dopaminergic (D2), and adrenergic receptors. Furthermore, some piperazine derivatives show high affinity for sigma receptors (σ1 and σ2) and histamine (B1213489) H3 receptors (H3R), acting as antagonists or inverse agonists. nih.gov The substitution pattern on the phenyl ring and the piperazine core is crucial in determining this receptor selectivity and affinity. nih.gov

Enzymes: The piperazine nucleus is present in molecules that inhibit various enzymes. For instance, N-methyl-piperazine chalcones have been identified as inhibitors of Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE), enzymes critical in neurodegenerative diseases. nih.gov Other piperazine derivatives have shown inhibitory activity against carbonic anhydrases (CAs), particularly isoforms like CAIX that are overexpressed in cancerous cells. nih.govnih.gov Additionally, the metabolism of piperazine compounds often involves cytochrome P450 (CYP450) enzymes, and some derivatives can act as inhibitors of specific isoenzymes like CYP2D6, CYP1A2, and CYP3A4. researchgate.net

Table 1: Examples of Receptor and Enzyme Interactions for Various Piperazine Derivatives This table presents data for structurally related compounds, not this compound, to illustrate the potential activities of the piperazine scaffold.

Compound Class Target(s) Interaction Type Reference
Piperidine (B6355638)/Piperazine Analogs Sigma-1 Receptor (σ1R), Histamine H3 Receptor (H3R) Antagonist nih.gov
N-Methyl-piperazine Chalcones Monoamine Oxidase-B (MAO-B), Acetylcholinesterase (AChE) Inhibitor nih.gov
Phenylpiperazine Derivatives Cytochrome P450 (CYP2D6, CYP3A4) Inhibitor researchgate.net
1,2-Benzothiazine Phenylpiperazines Topoisomerase II (Topo II) Inhibitor mdpi.com

Modulatory Effects on Cellular Pathways (Pre-clinical)

Pre-clinical studies on related compounds indicate that piperazine derivatives can modulate numerous cellular pathways.

For example, certain 1,4-disubstituted piperazine derivatives have demonstrated the ability to protect cells from oxidative damage by activating the IL-6/Nrf2 positive-feedback loop. nih.gov In this pathway, the transcription factor Nrf2 translocates to the nucleus under oxidative stress, activating antioxidant response elements (ARE) and leading to the expression of protective enzymes and cytokines like Interleukin-6 (IL-6). nih.gov

In the context of oncology, piperazine-containing molecules have been shown to inhibit cancer cell proliferation by interfering with critical pathways. Some derivatives induce apoptosis (programmed cell death) through caspase-dependent mechanisms. nih.gov Others act as inhibitors of enzymes crucial for cancer progression, such as topoisomerase II, thereby disrupting DNA replication and repair in malignant cells. mdpi.com

The binding mechanism of this compound has not been elucidated. However, the piperazine framework is found in compounds that exhibit both orthosteric and allosteric binding.

Orthosteric Binding: This involves the compound binding directly to the primary, active site of a receptor or enzyme, competing with the endogenous ligand. Many classical antagonists and inhibitors with a piperazine core function via this mechanism.

Allosteric Modulation: This is a more nuanced mechanism where a molecule binds to a site on the receptor or enzyme that is distinct from the primary active site. mdpi.com This binding event induces a conformational change that modifies the affinity or efficacy of the endogenous ligand. Piperazine derivatives have been developed as potent allosteric modulators. For instance, N-acyl-N'-arylpiperazines can act as negative allosteric modulators (NAMs) of the mGlu1 receptor. nih.gov Conversely, other complex molecules incorporating a piperazine-like structure can act as positive allosteric modulators (PAMs) of receptors like the mu-opioid receptor, enhancing the effect of the natural ligand. nih.gov Allosteric modulation is a key strategy in modern drug discovery as it can offer greater selectivity and a more controlled physiological effect compared to orthosteric ligands. mdpi.com

Investigation of Intracellular Signaling Cascades Affected by this compound

Specific intracellular signaling cascades affected by this compound remain to be investigated. Based on the potential targets discussed, several pathways could be implicated. If the compound interacts with GPCRs like the histamine H3 receptor, it would likely modulate downstream adenylyl cyclase activity and cyclic AMP (cAMP) levels, thereby influencing neurotransmitter release. nih.gov Should the compound inhibit enzymes like MAO-B or AChE, it would directly alter the levels of neurotransmitters such as dopamine (B1211576) and acetylcholine (B1216132), respectively, impacting a wide range of signaling events in the CNS. nih.gov

Characterization of Target Engagement in Cellular and Tissue Models

Confirming that a compound interacts with its intended molecular target within a complex biological system is a critical step known as target engagement. youtube.com While no such studies have been published for this compound, standard methodologies could be applied. Cellular thermal shift assays (CETSA) or cellular target engagement assays using techniques like enzyme fragment complementation can provide evidence of a compound binding to its intracellular protein target in a cellular context. youtube.com For example, if this compound were hypothesized to target an enzyme like carbonic anhydrase, its engagement could be tested in cancer cell lines known to express the target, such as the 4T1 breast cancer cell line. nih.gov Such assays are crucial for validating the mechanism of action and confirming that the molecule is cell-permeable and reaches its site of action. youtube.com

Computational Chemistry and Molecular Modeling Studies of 1 2 Carboxyphenyl 2 Methyl Piperazine

Pre Clinical Research Applications and Investigative Potentials of 1 2 Carboxyphenyl 2 Methyl Piperazine and Its Derivatives

Exploration in Cancer Research (Mechanistic Studies in Cell Lines and Animal Models)

Piperazine (B1678402) derivatives have emerged as a promising scaffold for the development of novel anticancer agents. nih.gov Pre-clinical studies using various cancer cell lines and animal models have demonstrated their potential to interfere with cancer cell proliferation and survival through multiple mechanisms.

A significant area of investigation for piperazine derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. e-century.us Research indicates that certain piperazine-containing compounds can trigger caspase-dependent apoptosis, a key pathway for eliminating malignant cells. researchgate.nete-century.us For instance, studies on leukemia, cervical, and gastric adenocarcinoma cell lines have shown that these derivatives can effectively inhibit cancer cell proliferation at low concentrations. researchgate.nete-century.us The mechanism often involves the activation of initiator caspases, such as caspase-8, and executioner caspases, like caspase-3. researchgate.net

In addition to apoptosis, these compounds have been observed to induce cell cycle arrest. researchgate.net Flow cytometry analysis has revealed that treatment with piperazine derivatives can cause cancer cells to accumulate in specific phases of the cell cycle, thereby preventing their division and proliferation. researchgate.netnih.gov This dual action of inducing apoptosis and halting the cell cycle underscores the therapeutic potential of this class of compounds. nih.gov For example, the piperazine derivative BIPP has been shown to induce apoptosis in U937 leukemia cells by activating caspase-3 and -9 and causing a loss of mitochondrial membrane potential, characteristic of the intrinsic apoptotic pathway. e-century.us Similarly, piperine, which contains a piperidine (B6355638) ring, has demonstrated the ability to induce G1 phase cell cycle arrest and apoptosis in colorectal cancer cells. nih.gov

Table 1: Effects of Piperazine Derivatives on Cell Cycle and Apoptosis in Cancer Cell Lines

Cell Line Cancer Type Observed Effects Reference(s)
K562 Chronic Myelogenous Leukemia Caspase-dependent apoptosis, Cell cycle arrest, Inhibition of BCR-ABL signaling researchgate.nete-century.us
HeLa Cervical Cancer Inhibition of cell proliferation, Apoptosis induction researchgate.nete-century.us
AGS Gastric Adenocarcinoma Inhibition of cell proliferation, Apoptosis induction researchgate.nete-century.us
U937 Myeloid Leukemia Intrinsic apoptosis, Caspase-3 and -9 activation, Cytochrome c release e-century.us
DLD-1 Colorectal Cancer G1 phase cell cycle arrest, Apoptosis, Increased ROS generation nih.gov

Protein kinases are crucial regulators of cellular functions, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Numerous drugs containing a piperazine ring have been developed as kinase inhibitors. mdpi.com Pre-clinical research has established that various piperazine derivatives can inhibit multiple cancer-related signaling pathways. researchgate.net

Studies have shown that these compounds can block critical pathways such as the PI3K/AKT pathway, which is vital for cell proliferation and survival. researchgate.net Furthermore, they have been found to inhibit Src family kinases and the BCR-ABL pathway, the latter being a key driver in chronic myelogenous leukemia. researchgate.nete-century.us The inhibition of these pathways prevents downstream signaling events that promote cancer cell growth. e-century.us

Derivatives have also been specifically designed and evaluated as inhibitors for key receptor tyrosine kinases involved in tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.comnih.gov Molecular docking and dynamics simulations suggest that rhodanine–piperazine hybrids can bind favorably to the ATP binding site of these kinases. mdpi.comnih.gov Other research has focused on developing piperazine derivatives as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

Table 2: Kinase Inhibition Profiles of Investigational Piperazine Derivatives

Target Kinase(s) Cancer Type/Pathway Investigated Effect Reference(s)
PI3K/AKT, Src, BCR-ABL Leukemia, General Cancer Inhibition of phosphorylation and downstream signaling, Apoptosis induction researchgate.nete-century.us
VEGFR, EGFR, HER2 Breast Cancer Inhibition of kinase activity, Antiproliferative effects mdpi.comnih.gov
CDK2 Pancreatic Cancer, General Cancer Inhibition of cell cycle progression, Apoptosis induction nih.gov
Rho-kinase (ROCK) Neuronal Signaling Inhibition of phosphorylation of substrates like MARCKS nih.govresearchgate.net

Investigational Neuroscience Research (Mechanistic Studies on Receptors in Animal Models)

The piperazine scaffold is a key component of many centrally acting drugs, and its derivatives are actively being investigated for novel applications in neuroscience. nih.gov Research in animal models has explored their potential to address complex neurodegenerative and psychiatric disorders.

In the context of Alzheimer's disease, multi-target piperazine derivatives have been designed to simultaneously address the hallmark amyloid and Tau pathologies. nih.gov In preclinical animal models, a promising hybrid molecule was shown to reduce both amyloid pathology and Tau phosphorylation, while also mitigating associated memory impairments. nih.gov

Furthermore, piperazine derivatives are well-known for their interaction with various neurotransmitter receptors. nih.gov A significant body of research has focused on their activity at serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A subtype, which is implicated in anxiety and depression. nih.govresearchgate.net Compounds have been developed as potent 5-HT1A receptor agonists for potential use in PET imaging to study these receptors in the brain. nih.gov Other derivatives have been evaluated in mice for neuropharmacological effects, showing anxiolytic-like properties that may involve the GABA-A receptor benzodiazepine (B76468) site, suggesting potential as prototypes for new anxiety treatments. researchgate.net

Cholinergic and Serotonergic System Interactions

The piperazine nucleus is a cornerstone in the development of agents targeting central nervous system (CNS) neurotransmitter systems. researchgate.net Many piperazine compounds are known to modulate monoamine neurochemical pathways through direct receptor interactions. researchgate.net

Derivatives of piperazine have been extensively researched for their activity on neurotransmitter receptors, particularly serotonergic (5-HT) receptors. udayton.edu For instance, aryl-piperazine anxiolytic drugs like gepirone (B1671445) have been shown to exert their effects by blocking 5-HT receptors. udayton.edu The versatility of the piperazine structure allows for modifications that can fine-tune a compound's affinity and action—as either an agonist or antagonist—at various serotonin receptor subtypes. udayton.edu

Furthermore, piperazine derivatives have been investigated as histamine (B1213489) H3 receptor antagonists. The H3 receptor acts as a presynaptic autoreceptor that regulates the release of histamine and as a heteroreceptor that modulates the release of other key neurotransmitters, including acetylcholine (B1216132) and serotonin. researchgate.net This modulation suggests an indirect but significant mechanism through which piperazine-containing compounds can influence both the cholinergic and serotonergic systems, which are crucial for cognitive function, mood regulation, and other neurological processes. rsc.orgresearchgate.net

Neurokinin Receptor Modulation

Neurokinin (NK) receptors, part of the tachykinin receptor family, are involved in a wide array of physiological processes and are considered viable drug targets for several human disorders. rsc.orgmdpi.com Preclinical research has identified certain piperazine derivatives as potent modulators of these receptors.

Specifically, a series of novel imidazole-piperazine derivatives have been synthesized and evaluated for their inhibitory activity against the neurokinin-3 receptor (NK3R). rsc.orgnih.gov The NK3R system is implicated in the pathophysiology of schizophrenia and plays a key role in the hypothalamic regulation of reproduction. nih.gov In preclinical studies, select compounds from this class have demonstrated significant potential. For example, one derivative, compound 16x , showed promising inhibitory activity and excellent oral bioavailability in animal models. rsc.orgnih.gov This line of research highlights the potential for developing piperazine-based compounds as novel pharmacotherapies targeting neurokinin-mediated pathways. rsc.org

Compound Class/DerivativeTarget ReceptorPotency (IC₅₀)Preclinical Model/AssayInvestigated Potential
Imidazole-piperazine Derivative (16x)Neurokinin-3 (NK3R)430.60 nMOvariectomy (OVX) modelSuppression of luteinizing hormone

Anti-Inflammatory and Antioxidant Activity Research (In Vitro and Pre-clinical Animal Models)

The piperazine scaffold is a common feature in compounds designed to possess anti-inflammatory and antioxidant properties. rsc.org Numerous studies have demonstrated the potential of various piperazine derivatives in mitigating inflammatory responses and oxidative stress in both in vitro and preclinical animal models.

Anti-Inflammatory Activity: In vitro studies on novel ferrocenyl(piperazine-1-yl)methanone-based derivatives have shown potent anti-inflammatory effects. hbku.edu.qa One lead compound, 4i , was found to be a powerful inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, a key model for assessing inflammatory response at the cellular level. hbku.edu.qa This compound also significantly inhibited the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. hbku.edu.qa Similarly, studies on N-phenyl piperazine derivatives demonstrated a dose-dependent anti-inflammatory effect in bovine serum albumin (BSA) denaturation assays, a common in vitro screening method. mdpi.com

Preclinical animal models, such as the carrageenan-induced paw edema model in rodents, are standard for evaluating in vivo anti-inflammatory activity. acs.org While specific data for 1-(2-Carboxyphenyl)-2-methyl piperazine is not available, other novel compounds have shown significant dose-dependent reductions in inflammation in this model, underscoring its utility for testing piperazine derivatives. acs.org

Antioxidant Activity: The antioxidant potential of piperazine derivatives has also been a focus of research. A series of novel piperazinyl flavone (B191248) analogues were evaluated for their in vitro antioxidant activity against various reactive oxygen species (ROS). These compounds demonstrated moderate radical scavenging potential against superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. nih.gov This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases.

Compound Class/DerivativeAssay/ModelKey Findings
Anti-Inflammatory Research
Ferrocenyl(piperazine-1-yl)methanone (Compound 4i)LPS-induced NO production in RAW264.7 macrophagesPotent inhibition of NO production (IC₅₀ = 7.65 µM)
N-Phenyl Piperazine DerivativesIn vitro BSA denaturation assayDose-dependent anti-inflammatory response
Antioxidant Research
Piperazinyl Flavone AnaloguesIn vitro radical scavenging assaysModerate scavenging of superoxide, hydroxyl, and H₂O₂ radicals

Novel Research Applications of Piperazine-Grafted Materials

The chemical properties of the piperazine ring, particularly its two reactive secondary amine groups, make it an excellent building block for creating functionalized materials with novel applications in biotechnology and medicine. rsc.org Grafting piperazine onto polymers and other materials can impart unique and beneficial properties.

One major area of application is in the development of antimicrobial polymers. Piperazine-grafted polymers have been designed for use in biomedical applications, wound dressing, and water purification systems due to their ability to inhibit or kill pathogenic microorganisms. rsc.org For example, a biocompatible piperazine polymer created by reacting piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) showed significant antimicrobial activity against E. coli and S. aureus. rsc.org The mechanism often involves the positively charged piperazine moiety interacting with the negatively charged microbial cell wall, leading to cell lysis. rsc.org

In the field of drug and gene delivery, piperazine-functionalized materials are being explored as nanocarriers. Mesoporous silica (B1680970) nanorods functionalized with piperazine and its carboxylic acid derivatives have been developed as carriers for the anticancer drug gemcitabine. nih.gov This surface functionalization was found to increase the drug loading capacity and provide a more controlled release. nih.gov In gene therapy, polypiperazine-based copolymers are being used to create micelles that can bind with DNA to form "micelleplexes." nih.gov These systems are designed to protect genetic material and enhance its delivery into cells for therapeutic purposes. nih.gov

Further novel applications include:

Bioengineering: Piperazine-based metallopolymers have been synthesized for potential use in engineering functional tissue models for drug discovery. udayton.edu

Antifouling Surfaces: Piperazine-based nanofiltration membranes can be surface-modified to enhance their hydrophilicity and reduce fouling, which is critical in water treatment and purification processes. researchgate.net

Biosensors and Buffers: Piperazine derivatives like PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are widely used as buffering agents in cell culture, biochemical assays, and medical imaging applications due to their stability and compatibility with biological systems. mdpi.comacs.org

Analytical and Spectroscopic Characterization of 1-(2-Carboxyphenyl)-2-methylpiperazine in Academic Research

The definitive structural confirmation and purity assessment of newly synthesized compounds are foundational to chemical research. For a molecule such as 1-(2-Carboxyphenyl)-2-methylpiperazine, a multi-faceted analytical approach is employed to ensure its identity, stereochemistry, and purity. This process relies on a suite of spectroscopic and chromatographic techniques, each providing unique and complementary information.

Future Perspectives and Emerging Avenues in 1 2 Carboxyphenyl 2 Methyl Piperazine Research

Development of Next-Generation Analogues with Tuned Receptor Selectivity

The development of next-generation analogues of 1-(2-carboxyphenyl)-2-methyl piperazine (B1678402) with fine-tuned receptor selectivity is a primary focus of future research. The core principle involves systematic structural modifications to enhance affinity for a desired biological target while minimizing interactions with off-target sites, thereby improving efficacy and reducing potential side effects.

Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov By synthesizing and evaluating a series of related compounds, researchers can identify which parts of the molecule are essential for its biological activity. For instance, research on other piperazine derivatives has shown that substitutions on the phenyl group can significantly impact their mechanism of action and potency. nih.govnih.gov Future work will likely involve creating libraries of analogues by modifying the carboxyphenyl and methylpiperazine moieties. These modifications could include altering substituent positions, introducing different functional groups, and exploring various stereoisomers to optimize interactions with the target's binding pocket.

An example of this approach can be seen in the development of selective kappa opioid receptor antagonists from N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines. nih.gov Through systematic synthesis and in vitro assays, researchers were able to identify novel analogues with high potency and selectivity. nih.gov This iterative process of design, synthesis, and testing is crucial for developing next-generation compounds derived from the 1-(2-carboxyphenyl)-2-methyl piperazine scaffold.

Integration with Advanced High-Throughput Screening Methodologies

To accelerate the discovery of lead compounds, research on this compound and its analogues will increasingly rely on advanced high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of vast compound libraries against specific biological targets. nih.govtechnologynetworks.com This automated process is essential for efficiently identifying "hits"—compounds that exhibit a desired biological activity. nih.gov

The HTS workflow typically involves several stages, starting with assay development, where a robust and reproducible test is created. ucsf.edu This is followed by a pilot screen of a smaller compound set to validate the assay's performance before proceeding to the full-scale screen of thousands or even hundreds of thousands of compounds. ucsf.edu

There are two main categories of HTS assays applicable to this research:

Biochemical Assays: These assays measure the effect of a compound on a purified target, such as an enzyme or receptor. Techniques like fluorescence polarization, FRET (Förster Resonance Energy Transfer), and surface plasmon resonance (SPR) are commonly used. nih.gov

Cell-Based Assays: These assays use living cells to assess a compound's effect in a more biologically relevant context. They can measure various cellular responses, including cell viability, gene expression, or the activation of specific signaling pathways. nih.gov

The integration of HTS will enable researchers to quickly screen diverse libraries of this compound derivatives to identify molecules with specific activities, significantly speeding up the early stages of drug discovery.

Table 1: Comparison of High-Throughput Screening (HTS) Assay Types

FeatureBiochemical AssaysCell-Based Assays
System Purified molecular targets (e.g., enzymes, receptors)Living cells
Complexity Lower, focused on a single interactionHigher, reflects a more complex biological system
Common Readouts Fluorescence, luminescence, absorbanceCell viability, reporter gene activity, second messengers
Advantages Direct measurement of target engagement, fewer confounding factorsHigher biological relevance, provides data on permeability and cytotoxicity
Disadvantages May not reflect activity in a cellular environmentMore complex to develop, results can be harder to interpret

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design by enabling the rapid, in silico screening and generation of novel molecular structures with desired properties. nih.gov These computational tools can be applied to the this compound scaffold to accelerate the design of new analogues.

ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested compounds. researchgate.net This allows researchers to prioritize which analogues to synthesize and test in the lab, saving significant time and resources. nih.gov Structure-based methods, which require a 3D structure of the target, can use ML to improve the accuracy of predicting how well a ligand will bind. nih.gov

Furthermore, generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules. researchgate.net These models learn the underlying patterns of existing active molecules and can then generate novel structures that are predicted to have high affinity for the target and favorable drug-like properties. nih.gov A key advantage is the potential to create novel intellectual property by designing compounds that are structurally distinct from existing ones. researchgate.net This approach can guide the synthesis of next-generation this compound derivatives with optimized activity profiles.

Exploration of Polypharmacology and Multi-Target Ligands

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases. researchgate.net Polypharmacology, the concept that a single drug can interact with multiple targets, is gaining traction as a more effective therapeutic strategy. nih.govnih.gov Future research on this compound will likely explore its potential as a multi-target ligand.

A multi-target-directed ligand (MTDL) is a single molecule intentionally designed to interact with two or more biological targets that are involved in a disease's pathology. researchgate.net This approach can offer superior efficacy compared to administering a combination of single-target drugs. nih.gov The challenge lies in designing a molecule that can achieve a balanced activity profile against the selected targets without engaging "anti-targets" that could cause adverse effects. nih.gov

Computational methods are valuable for identifying potential promiscuity in molecules, helping to predict which compounds might interact with multiple targets. nih.gov By analyzing the structure of this compound, researchers can explore its potential to bind to various targets implicated in complex disorders like cancer or neurodegenerative diseases, where hitting multiple pathways simultaneously may be beneficial. researchgate.netnih.gov

Expanding the Scope of Research Applications in Unexplored Biological Systems

The inherent versatility of the piperazine scaffold suggests that this compound and its derivatives may have therapeutic potential beyond their initial areas of investigation. researchgate.net Piperazine-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com

Future research should aim to screen this compound class against a broader array of biological targets and in different disease models. For example, derivatives of piperazine have shown promise as antifungal agents by inducing the accumulation of reactive oxygen species in pathogens like Candida albicans. nih.gov Similarly, new piperazine-based compounds have been developed with significant antibacterial activity against resistant strains. nih.gov Exploring the potential of this compound derivatives in infectious diseases, oncology, or metabolic disorders could uncover novel therapeutic applications. This expansion into unexplored biological systems could reveal unexpected mechanisms of action and open up entirely new avenues for drug development.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the piperazine ring’s presence (δ 2.5–3.5 ppm for N-CH2_2 protons) and the carboxylic acid’s integration (δ 12–13 ppm for -COOH) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C12_{12}H14_{14}N2_2O2_2: calc. 218.1056) and detects fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2500–3300 cm1^{-1} (-COOH) confirm functional groups .

How can stereochemical purity of this compound derivatives be ensured during synthesis?

Advanced Research Question

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during piperazine ring formation to control stereochemistry .
  • Chiral Chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., amylose-based columns) and validate using circular dichroism (CD) .
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, particularly for derivatives with multiple stereocenters .

What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

Advanced Research Question

  • Salt Formation : Convert the carboxylic acid to a sodium or hydrochloride salt to enhance aqueous solubility (e.g., this compound sodium salt) .
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to increase lipophilicity and passive membrane diffusion, with enzymatic hydrolysis in vivo restoring activity .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time and improve tissue targeting .

How does the 2-methyl substitution on the piperazine ring influence the compound’s pharmacological profile?

Basic Research Question
The 2-methyl group:

  • Enhances Lipophilicity : Increases logP by ~0.5 units, improving blood-brain barrier penetration for CNS targets .
  • Constrains Ring Flexibility : Reduces conformational entropy, potentially enhancing receptor binding specificity (e.g., serotonin 5-HT1A_{1A} vs. 5-HT2A_{2A} selectivity) .
  • Metabolic Stability : Methyl groups slow hepatic degradation by CYP3A4, as shown in microsomal stability assays .

What computational methods are recommended for predicting the off-target interactions of this compound derivatives?

Advanced Research Question

  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to predict binding to unrelated targets (e.g., kinase or ion channel off-targets) .
  • Machine Learning : Train models on Tox21 or ChEMBL datasets to flag potential cardiotoxicity (hERG inhibition) or genotoxicity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100+ ns to assess binding stability and identify residues critical for selectivity .

How can researchers validate the role of the carboxylic acid moiety in target engagement?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Synthesize analogs replacing -COOH with bioisosteres (e.g., tetrazole, sulfonamide) and compare potency in dose-response assays .
  • pH-Dependent Studies : Assess binding affinity at varying pH levels to determine if ionization of the carboxylic acid is required for activity .
  • X-ray Crystallography : Resolve ligand-receptor co-crystal structures to visualize hydrogen bonding between -COOH and active-site residues (e.g., Asp113 in 5-HT receptors) .

What are the key considerations for designing in vivo pharmacokinetic studies for this compound?

Basic Research Question

  • Dosing Route : Intravenous vs. oral administration to compare bioavailability (F%) and first-pass metabolism .
  • Tissue Distribution : Use radiolabeled 14C^{14}C-derivatives to quantify accumulation in target organs (e.g., brain, liver) via autoradiography .
  • Metabolite Profiling : Identify phase I/II metabolites using LC-MS/MS and compare with in vitro hepatocyte data .

How can researchers mitigate cytotoxicity observed in high-throughput screening of this compound analogs?

Advanced Research Question

  • Mitochondrial Toxicity Assays : Measure oxygen consumption rate (OCR) and ATP production to rule out mitochondrial dysfunction .
  • CYP Inhibition Screening : Test for CYP450 inhibition (e.g., CYP2D6, CYP3A4) to avoid metabolite-mediated toxicity .
  • Scaffold Hopping : Retain the piperazine core but modify substituents (e.g., replace nitro groups with halogens) to reduce reactive metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.